1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride
Overview
Description
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride is a useful research compound. Its molecular formula is C11H14BrClF3N3 and its molecular weight is 360.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enhancement of Peptide Detection in Mass Spectrometry
Piperazine-based derivatives have been explored for their ability to enhance the detection of peptides in mass spectrometry. These derivatives, including 1-(2-pyridyl)piperazine, have shown to improve ionization efficiency significantly, leading to enhanced sensitivity in proteome analysis. This application is particularly relevant in the identification of peptides and proteins with low molecular weight and high pI value, indicating potential for highly sensitive determinations in comprehensive proteome studies (Qiao et al., 2011).
Anticonvulsant and Antimicrobial Activities
The synthesis and evaluation of derivatives, including those from piperazine, have been investigated for their anticonvulsant and antimicrobial activities. Notably, specific piperazine derivatives have demonstrated promising results in in vivo anticonvulsant activity tests, as well as antimicrobial properties against various bacteria and fungi, highlighting their potential therapeutic applications (Aytemir et al., 2004).
Novel Antineoplastic Agent Metabolism
In the realm of cancer treatment, the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, has been studied. This research is crucial for understanding how cancer drugs are processed in the human body, including the identification of metabolites via sophisticated techniques. Such insights are invaluable for optimizing drug design and enhancing therapeutic efficacy (Gong et al., 2010).
Soluble Epoxide Hydrolase Inhibition
Discovery efforts have led to the identification of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening. These inhibitors, including those with trifluoromethyl phenyl components, play a crucial role in modulating inflammatory and hypertensive processes, offering potential therapeutic pathways for treating cardiovascular diseases and other conditions (Thalji et al., 2013).
Ligand Design for Metal Coordination Chemistry
In coordination chemistry, the use of functionalized salicylaldehydes, including those with piperazine elements, has been explored to design ligands capable of binding metal salts. This research underlines the versatility of piperazine derivatives in creating complex structures with potential applications in materials science and catalysis (Wang et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors or enzymes in the body, influencing their function .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces . The presence of the bromine and trifluoromethyl groups may enhance the compound’s ability to interact with its targets .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
The presence of the pyridyl and piperazine groups may influence the compound’s solubility and permeability, affecting its bioavailability .
Result of Action
Similar compounds have been known to induce various cellular responses, depending on their targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride .
Properties
IUPAC Name |
1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N3.ClH/c1-17-2-4-18(5-3-17)10-9(11(13,14)15)6-8(12)7-16-10;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVQKDKGZZNBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432053-99-0 | |
Record name | Piperazine, 1-[5-bromo-3-(trifluoromethyl)-2-pyridinyl]-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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